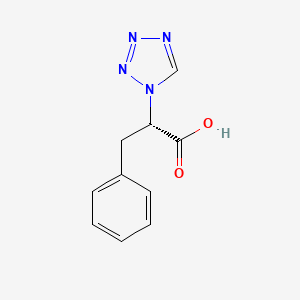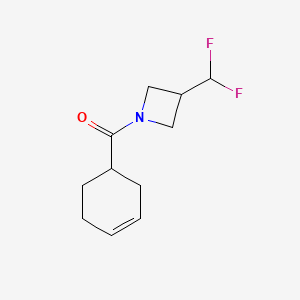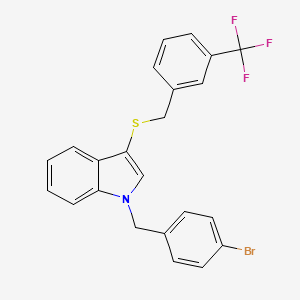
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone” is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Synthesis Analysis
The synthesis of this compound involves a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU). The mixture is stirred for 4 hours at 40°C until the reaction is completed. The mixture is then diluted with brine and extracted with ethyl acetate. The organic phase is washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The compound is separated by silica-gel column chromatography with an ethyl acetate–petroleum ether gradient solvent system .Molecular Structure Analysis
The molecular structure of this compound is characterized by a monoclinic crystal system with a P21/c space group. The crystallographic data includes a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.25 g/mol. It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has no hydrogen bond donors and two hydrogen bond acceptors. The compound has two rotatable bonds, an exact mass of 205.110278721 g/mol, and a monoisotopic mass of 205.110278721 g/mol. Its topological polar surface area is 29.5 Ų, and it has a heavy atom count of 15 .Scientific Research Applications
Spectroscopic Properties and Applications
The study by Al-Ansari (2016) delved into the spectroscopic characteristics of compounds structurally related to (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, highlighting their electronic absorption, excitation, and fluorescence properties in different solvents. This research provides insights into how the structure and environmental factors influence the spectroscopic behavior of such compounds, potentially applicable in developing fluorescent probes and materials for optical applications (Al-Ansari, 2016).
Electrochemical Studies
Eckert et al. (1982) explored the electrochemical reductions of quinones, closely related to the chemical class of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone. Their findings on electron-withdrawing and donating effects offer a foundation for understanding the redox behavior of such compounds, which is crucial for their application in electrochemical sensors and redox-active materials (Eckert et al., 1982).
Synthetic Methodologies
Belyaeva et al. (2018) reported on the synthesis of a compound through double C2/C3 functionalization of the quinoline molecule, demonstrating an efficient method for modifying the quinoxaline core. Such methodologies are critical for the synthesis of novel compounds with potential applications in medicinal chemistry and material science (Belyaeva et al., 2018).
Photophysical Behavior
Research on the photophysical substitution of monoazaaromatic compounds by methanol provides insights into the photochemical behavior of compounds related to (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone. Understanding these photophysical processes is essential for applications in photochemistry and the development of photoreactive materials (Castellano et al., 1975).
Future Directions
Future research could focus on further exploring the biological activities of this compound and its derivatives, given the notable bioactivity exhibited by some pyrrolidine derivatives . Additionally, more studies could be conducted to understand its chemical reactions and mechanism of action better.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Phenyl(pyrrolidin-1-yl)methanone derivatives, which this compound is a part of, have exhibited notable bioactivity , suggesting that this compound may have significant molecular and cellular effects.
Action Environment
Factors such as solvent polarity and the presence of other chemical groups can influence the behavior of similar compounds .
properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-16-8-6-14(7-9-16)15-10-11-23(13-15)20(24)19-12-21-17-4-2-3-5-18(17)22-19/h2-9,12,15H,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMTMVZHJBQJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
![(Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2358322.png)
![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)

![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)
